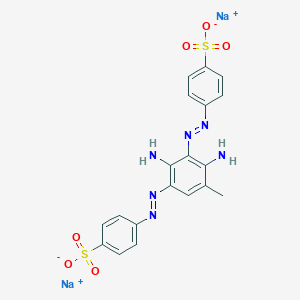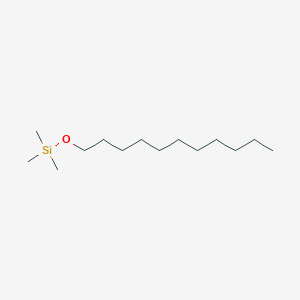
Roccellaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roccellaric acid is a natural product that is found in lichens and has been the subject of scientific research for its potential applications in various fields. This acid has a unique molecular structure and has been synthesized in the laboratory using different methods. The purpose of
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Roccellaric acid has been the subject of research in the field of stereoselective synthesis. Fernandes and Chowdhury (2011) describe an efficient stereoselective total synthesis of roccellaric acid, highlighting its importance in organic chemistry. This synthesis involves key steps like asymmetric dihydroxylation and Johnson-Claisen rearrangement, achieved in a 7.6% overall yield (Fernandes & Chowdhury, 2011).
Synthesis Strategies
Böhm and Reiser (2001) developed a new strategy for the synthesis of roccellaric acid, utilizing copper(I)-catalyzed asymmetric cyclopropanation and ruthenium-catalyzed intermolecular metathesis reaction as key steps (Böhm & Reiser, 2001). Similarly, Arseniyadis et al. (2013) applied palladium-catalyzed decarboxylative allylic alkylation to synthesize roccellaric acid, demonstrating its role in producing various heterocycles (Arseniyadis et al., 2013).
Separation and Isolation
Horhant et al. (2007) reported a unique approach for the separation of roccellaric acid from a mixture of paraconic acids extracted from Cetraria islandica (L.) Ach., employing a fluorous tag—catch and release strategy. This marked the first isolation of roccellaric acid in this lichen (Horhant et al., 2007).
Biological Activity and Natural Occurrence
The work by Tehler et al. (2010) on the taxonomy and phylogeny of the Roccella species sheds light on the natural occurrence and distribution of roccellaric acid among various species. They noted the distribution of roccellaric acid in sorediate specimens of certain Roccella species (Tehler et al., 2010).
Propiedades
Número CAS |
19464-85-8 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(2R,3S,4S)-4-methyl-5-oxo-2-tridecyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h15-17H,3-14H2,1-2H3,(H,20,21)/t15-,16+,17-/m0/s1 |
Clave InChI |
WLGALFYTFVOQPY-BBWFWOEESA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@@H]1[C@H]([C@@H](C(=O)O1)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
Sinónimos |
rocellaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)



![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)






